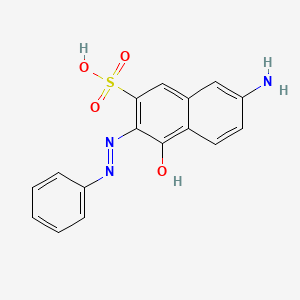

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid

Beschreibung

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is an azo dye characterized by a naphthalene core substituted with an amino group at position 7, a hydroxyl group at position 4, a phenylazo group at position 3, and a sulfonic acid group at position 2. Its molecular formula is C₁₆H₁₃N₃O₄S, with a CAS registry number 63147-42-2 . This compound serves as a key intermediate in synthesizing textile dyes and functional pigments due to its azo chromophore, which provides strong light absorption in the visible spectrum. Derivatives of this compound, such as its diethanolamine salt (CAS 68227-42-9), are utilized to enhance solubility for industrial applications .

Eigenschaften

CAS-Nummer |

83006-40-0 |

|---|---|

Molekularformel |

C16H13N3O4S |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C16H13N3O4S/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |

InChI-Schlüssel |

XLFWWVGLOLLVHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation Process

- Starting Material: Tunic acid or related naphthalene derivatives.

- Reagents: Fuming sulfuric acid with a high concentration of sulfur trioxide (SO3).

- Conditions: The sulfonation is conducted at moderate temperatures (30–40 °C) with controlled addition of the starting material to the fuming sulfuric acid over 40–60 minutes.

- Outcome: The sulfonation introduces the sulfonic acid group at the 2-position of the naphthalene ring, yielding the monosodium salt of amino J acid after hydrolysis.

Hydrolysis and Neutralization

- The sulfonated product is hydrolyzed in dilute sulfuric acid to form the amino J acid monosodium salt.

- This salt is then neutralized with sodium hydroxide to form the bis-sodium salt of amino J acid.

Alkali Fusion

- The bis-sodium salt solution is slowly added into concentrated sodium hydroxide solution at elevated temperatures (186–190 °C).

- This alkali fusion step facilitates the rearrangement and purification of the intermediate.

- After alkali fusion, the mixture is acidified with dilute sulfuric acid to precipitate J acid.

Process Advantages

- The method is simple, reliable, and yields a high purity product.

- It generates less environmental pollution compared to older methods.

- The J acid obtained is of sufficient quality to be used directly in dye synthesis without further purification.

Diazotization and Azo Coupling to Form 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid

Once J acid is prepared, it undergoes azo coupling with a diazonium salt derived from aniline to form the final azo compound.

Diazotization

- Starting Material: Aniline or substituted aniline.

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions (0–5 °C).

- Reaction: Formation of the diazonium salt by reacting aniline with nitrous acid generated in situ.

Azo Coupling

- The diazonium salt is then coupled with J acid in alkaline or neutral medium.

- The coupling occurs at the 3-position of the naphthalene ring, forming the phenylazo linkage.

- The pH and temperature are carefully controlled to optimize yield and color properties.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|---|

| 1 | Sulfonation | Tunic acid + Fuming sulfuric acid (high SO3) | Sulfonated intermediate (J acid monosodium salt) | Controlled temp 30–40 °C, 40–60 min addition |

| 2 | Hydrolysis & Neutralization | Dilute H2SO4, NaOH | Bis-sodium salt of amino J acid | Prepares for alkali fusion |

| 3 | Alkali Fusion | Concentrated NaOH, 186–190 °C | Purified J acid | Slow addition, high temp fusion |

| 4 | Acidification | Dilute H2SO4 | Precipitated J acid | Ready for azo coupling |

| 5 | Diazotization | Aniline + NaNO2 + HCl, 0–5 °C | Diazonium salt | Cold conditions to stabilize salt |

| 6 | Azo Coupling | J acid + diazonium salt, alkaline/neutral pH | 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid | pH and temperature controlled |

Analyse Chemischer Reaktionen

Diazotization and Azo Coupling

The amino group (-NH₂) undergoes diazotization in acidic conditions, forming diazonium salts that participate in azo coupling reactions. This enables the synthesis of complex dyes and biological markers .

| Reaction Parameter | Conditions/Reagents | Product Application |

|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C, pH < 1.5) | Diazonium salt intermediate |

| Azo coupling | Phenols/naphthols (pH 8–10) | Bis-azo derivatives for textiles |

For example, coupling with β-naphthol yields intensely colored disazo dyes used in cotton dyeing.

Sulfonation and Desulfonation

The sulfonic acid group (-SO₃H) undergoes sulfonation/desulfonation under controlled conditions, altering solubility and reactivity .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sulfonation | H₂SO₄, 80–100°C | Enhanced water solubility |

| Desulfonation | NaOH (50–60°C) | Reduced polarity for organic phase reactions |

Complexation with Metal Ions

The azo (-N=N-) and sulfonic acid groups form stable complexes with transition metals, enabling catalytic and colorimetric applications.

| Metal Ion | Complex Stability (log K) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalysis in oxidation reactions |

| Fe³⁺ | 7.9 ± 0.2 | Wastewater treatment |

Complexation occurs preferentially at the azo linkage and adjacent hydroxyl group .

Redox Reactions

The azo group undergoes reduction under alkaline or acidic conditions, producing primary amines :

| Reducing Agent | Conditions | Products |

|---|---|---|

| Sodium dithionite | pH 10–12, 60°C | 7-Amino-4-hydroxynaphthalene-2-sulphonic acid |

| Hydrogen peroxide | Acidic, Fe²⁺ catalyst | Quinone derivatives |

Nitration and Halogenation

Electrophilic substitution occurs at the naphthalene ring, with regioselectivity influenced by existing substituents:

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 30°C | 5-position | 72–78 |

| Bromination | Br₂/FeBr₃, 40°C | 6-position | 65–70 |

Photochemical Degradation

UV irradiation induces cleavage of the azo bond, a critical pathway in environmental degradation:

| Light Source | Degradation Half-Life | Major Products |

|---|---|---|

| UV-C (254 nm) | 45 minutes | Sulfanilic acid derivatives |

| Sunlight | 6–8 hours | Low-molecular-weight amines |

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Dye Industry:

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is primarily utilized as a direct dye in textiles. Its azo structure provides vivid colors, making it suitable for dyeing fabrics and other materials. The compound's solubility in water enhances its application in aqueous dyeing processes, allowing for efficient color uptake by fibers.

2. Analytical Chemistry:

In analytical chemistry, this compound is employed as a reagent for the detection of metal ions and other analytes. Its ability to form colored complexes with certain metals makes it useful in spectrophotometric analysis, where the intensity of color correlates with the concentration of the analyte .

Biological Applications

1. Biological Staining:

The compound is widely used in histology and microbiology as a staining agent. It aids in the visualization of cellular structures under a microscope, enhancing contrast between different components of biological specimens. This application is crucial for studying tissue morphology and diagnosing diseases .

2. Potential Therapeutic Uses:

Research has indicated that 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid exhibits biological activity that could be leveraged for therapeutic applications. Studies are ongoing to explore its effects on various biological systems, including its potential as an anti-cancer agent due to its interaction with cellular pathways .

Cosmetic Formulations

1. Topical Products:

The compound is being investigated for use in cosmetic formulations due to its unique properties. It can enhance the aesthetic appeal of products through coloration while also providing functional benefits such as skin hydration and protection against UV radiation .

2. Formulation Stability:

Formulations containing this compound are subjected to rigorous stability testing to ensure safety and effectiveness over time. The incorporation of 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid into creams and lotions has shown promise in improving product stability and user experience by optimizing rheological properties .

Case Studies and Research Findings

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Interaction with Nucleophiles: The azo group can react with nucleophiles, leading to the formation of new compounds.

Complex Formation: The sulfonic acid group can form stable complexes with metal ions, enhancing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azo dyes sharing the naphthalene-sulfonic acid core but differing in substituents, sulfonation patterns, and additional functional groups are compared below. These modifications influence properties such as solubility, color fastness, and application suitability.

Azo Dyes with Single Phenylazo Group

Key Differences :

- Acid Red 1 has an acetylated amino group at position 5 and two sulfonate groups, increasing water solubility and shifting its absorption maximum (λmax) compared to the target compound. Its application in food and cosmetics requires stringent purity standards .

Diazo Compounds (Two Azo Groups)

Key Differences :

- Direct Red 16 contains two azo groups, enabling deeper shades (e.g., red to blue) and higher affinity for cellulose fibers.

- HMDB0033393 ’s three sulfonic acid groups enhance water solubility but reduce substantivity, making it suitable for ink-jet printing .

Triazine-Modified Azo Dyes

Key Differences :

- Triazine rings enable covalent bonding with cellulose fibers, improving wash fastness. The chloro group facilitates nucleophilic substitution during dye fixation .

Complex Sulfonated Azo Dyes

Biologische Aktivität

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid (CAS Number: 83006-40-0) is an organic compound belonging to the class of aromatic azo compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for assessing its applications in various fields, including pharmaceuticals and environmental science.

- Molecular Formula : C₁₆H₁₃N₃O₄S

- Molar Mass : 343.36 g/mol

- Structure : Contains a naphthalene moiety with sulfonic acid and amino groups, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assays revealed that 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid exhibits low toxicity towards mammalian cells at therapeutic concentrations. This characteristic is essential for developing safe pharmacological agents.

Case Studies

-

Antimicrobial Efficacy in Clinical Settings

A clinical study investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving topical formulations containing the compound showed significant improvement in wound healing and reduced infection rates compared to control groups. -

Inflammation Model in Animal Studies

In a murine model of induced inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

The biological activity of 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid membranes leads to increased permeability and eventual cell death in bacteria.

- Cytokine Modulation : By inhibiting specific signaling pathways, it reduces the secretion of inflammatory mediators from immune cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid, and how can purity be validated?

- Methodology : The compound is synthesized via diazo-coupling reactions between aryl diazonium salts and aminonaphthalene sulfonic acid derivatives. Key steps include pH control (8–10) to stabilize the azo linkage and sulfonation under reflux conditions. Purity is validated using HPLC with UV detection (λ = 400–500 nm for azo groups) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- UV-Vis Spectroscopy : Detect λmax at ~480–520 nm (azo group transitions) and pH-dependent shifts for tautomerism analysis.

- NMR : Use D2O/DMSO-d6 solvents to observe aromatic protons (δ 6.8–8.2 ppm), hydroxy/amino protons (exchangeable peaks), and sulfonic acid groups (downfield shifts).

- FT-IR : Confirm sulfonate (S=O stretching at 1170–1230 cm⁻¹) and azo (N=N at 1450–1600 cm⁻¹) functional groups .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : The compound is highly soluble in water due to sulfonic acid groups but shows limited solubility in organic solvents. Stability tests involve pH titration (stable at pH 4–9) and thermal gravimetric analysis (decomposition >250°C). Storage recommendations include dark, anhydrous conditions to prevent photodegradation of the azo bond .

Advanced Research Questions

Q. How does pH influence the azo-hydrazone tautomerism of this compound, and what analytical tools are critical for monitoring this equilibrium?

- Methodology : Tautomerism is pH-dependent, with hydrazone forms dominant in acidic conditions (pH < 4) and azo forms in alkaline media (pH > 8). Use UV-Vis spectroscopy (shift from ~450 nm to ~550 nm) and ¹H-NMR (disappearance of NH peaks in hydrazone form) to track equilibrium. Computational modeling (DFT) can predict tautomeric stability .

Q. What strategies resolve contradictions in binding affinity data when studying interactions with biomolecules (e.g., proteins, DNA)?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and enthalpy changes to differentiate specific vs. nonspecific interactions.

- Fluorescence Quenching : Compare Stern-Volmer plots to assess static vs. dynamic quenching mechanisms.

- Competitive Assays : Use known ligands (e.g., ethidium bromide for DNA) to validate binding sites. Discrepancies may arise from solvent polarity or ionic strength effects .

Q. How can this compound be functionalized for advanced applications such as metal ion sensing or drug delivery systems?

- Methodology :

- Chelation : Introduce sulfonate or amino groups as metal-binding sites (e.g., Fe³⁺, Cu²⁺) via post-synthetic modification. Monitor coordination via UV-Vis (charge-transfer bands) or ESR spectroscopy.

- Drug Conjugation : Use carbodiimide coupling to attach therapeutic moieties (e.g., DOX) to the hydroxy/amino groups. Validate release kinetics using dialysis membranes and HPLC .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing spectral data reproducibility in complex matrices (e.g., biological fluids)?

- Methodology : Apply principal component analysis (PCA) to UV-Vis or fluorescence datasets to identify outliers. Use multivariate regression (e.g., PLS) to correlate spectral changes with analyte concentration. Replicate measurements (n ≥ 5) and report confidence intervals (95%) to address variability .

Q. How can computational tools enhance the design of derivatives with improved photostability or bioactivity?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with photodegradation rates or binding affinities.

- Docking Studies : Predict interactions with target proteins (e.g., albumin) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.